Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate
Overview
Description
“Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate” is a chemical compound with vast potential in scientific research . Its unique structure offers opportunities for innovation in drug development, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C16H24ClN3O2 . The InChI string representation is: 1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)14-10-18-11-13(17)19-14/h10-12H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid . It has a CAS Number of 1415812-58-6 and an MDL number of MFCD22683526 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Synthesis and Characterization
Tert-butyl derivatives, including tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate, are frequently reported as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of drugs like crizotinib and is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in a multi-step process with a total yield of 49.9% (Kong et al., 2016).
Structural Analysis and Molecular Packing
Detailed structural analysis and molecular packing studies of tert-butyl derivatives are also a significant part of research. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show molecular packing driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean et al., 2004).
Biological Activities
The derivatives of tert-butyl piperidine-1-carboxylate have been investigated for their biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited moderate antibacterial and anthelmintic activity in in vitro screenings (Sanjeevarayappa et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)20-9-5-4-6-13(20)8-7-12-10-18-11-14(17)19-12/h10-11,13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXVUMNKDIPHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[2-(6-chloropyrazin-2-yl)ethyl]piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.